CAS registry number for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
CAS registry number for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
Technical Whitepaper: Profiling 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride in Advanced Drug Discovery and PET Radiochemistry
As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS: 1220036-72-5)[1]. Rather than merely cataloging its properties, this whitepaper deconstructs the mechanistic rationale behind its structural motifs, its strategic utility in medicinal chemistry, and the self-validating protocols required for its synthesis and integration into Positron Emission Tomography (PET) radiotracer development.
Chemical Identity & Quantitative Profiling
The compound is a highly specialized building block characterized by a basic piperidine core tethered to a fluorinated ether. The hydrochloride salt form is utilized to ensure benchtop stability, prevent atmospheric oxidation of the secondary amine, and enhance aqueous solubility for biological assays.
Table 1: Physicochemical Profile and Structural Metrics
| Property | Value / Description |
| Chemical Name | 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride[1] |
| CAS Registry Number | 1220036-72-5[1] |
| Molecular Formula | C₈H₁₆FNO • HCl (C₈H₁₇ClFNO)[1] |
| Molecular Weight | 197.68 g/mol [1] |
| Core Pharmacophores | Secondary amine (Piperidine), Aliphatic ether, Organofluorine |
| Typical Physical State | White to off-white crystalline powder |
| Solubility Profile | Highly soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes |
Mechanistic Rationale in Drug Design
The architecture of 4-[(2-fluoroethoxy)methyl]piperidine is not arbitrary; it is a meticulously designed scaffold that solves specific pharmacokinetic and imaging challenges in drug development.
-
The Piperidine Core: The piperidine ring is a privileged scaffold in central nervous system (CNS) drug design. Its secondary nitrogen is protonated at physiological pH (7.4), allowing it to form critical salt bridges with aspartate or glutamate residues in target proteins, such as the Sigma-1 receptor[2][3] or the vesicular monoamine transporter-2 (VMAT2)[4][5].
-
The Fluoroethoxy Ether Motif: The substitution of a standard methoxy or ethoxy group with a 2-fluoroethoxy moiety serves a dual purpose. First, the highly electronegative fluorine atom lowers the pKa of adjacent protons, significantly increasing the metabolic stability of the ether linkage against cytochrome P450-mediated oxidative O-dealkylation[6][7]. Second, it modulates the lipophilicity (LogD) of the molecule, striking an optimal balance between aqueous solubility and blood-brain barrier (BBB) permeability.
Pharmacophore mapping of the fluoroethoxy-piperidine motif in drug design.
Applications in Positron Emission Tomography (PET)
In the realm of radiochemistry, the 2-fluoroethoxy group is a cornerstone for the development of ¹⁸F-labeled PET tracers[8]. Fluorine-18 is the ideal PET isotope due to its 109.8-minute half-life, which allows sufficient time for multi-step radiosynthesis, purification, and clinical imaging.
By utilizing 4-[(2-fluoroethoxy)methyl]piperidine as a "cold" (non-radioactive) reference standard, researchers can validate the chromatographic behavior (HPLC retention times) of the "hot" ¹⁸F-labeled equivalent[8]. This structural motif has been successfully deployed in the synthesis of highly affine spirocyclic piperidine derivatives for Sigma-1 receptor imaging[3] and in the mapping of myocardial perfusion[9][10].
Experimental Protocol: Synthesis & Self-Validating Quality Control
To synthesize this building block from commercially available starting materials, a two-step protection/alkylation/deprotection sequence is required. The following protocol is designed with built-in causality and self-validating checkpoints.
Step 1: Alkylation of the Primary Alcohol
-
Objective: Form the fluoroethoxy ether linkage.
-
Causality: N-Boc-4-piperidinemethanol is used as the starting material. The tert-butyloxycarbonyl (Boc) group is strictly required to prevent competitive N-alkylation of the piperidine nitrogen. Sodium hydride (NaH) is selected as the base because its strong basicity ensures irreversible, quantitative deprotonation of the primary alcohol, driving the subsequent Sₙ2 nucleophilic attack on 1-bromo-2-fluoroethane.
-
Procedure:
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Self-Validation: The evolution of hydrogen gas (bubbling) visually confirms the formation of the alkoxide intermediate.
-
Stir for 30 minutes, then add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and concentrate to yield the N-Boc protected intermediate.
-
Step 2: Boc-Deprotection and Salt Formation
-
Objective: Remove the protecting group and isolate the target compound as a stable hydrochloride salt.
-
Causality: A solution of 4M HCl in dioxane is utilized rather than aqueous acids (like TFA/H₂O) because the anhydrous conditions force the resulting piperidine hydrochloride salt to precipitate directly out of the organic solvent, eliminating the need for complex aqueous workups or chromatography.
-
Procedure:
-
Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (DCM).
-
Add 4M HCl in dioxane (5.0 eq) at room temperature. Self-Validation: The cleavage of the Boc group releases isobutylene and CO₂ gas. The cessation of effervescence indicates reaction completion.
-
Stir for 2 hours. Add diethyl ether to fully precipitate the product.
-
Filter the white solid, wash with cold ether, and dry under high vacuum to yield 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS: 1220036-72-5)[1].
-
Step 3: Analytical Validation (QC)
To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.
-
¹H NMR (D₂O): The definitive proof of the fluoroethoxy motif is the presence of a characteristic doublet of multiplets for the -CH₂-F protons around 4.50 – 4.65 ppm . This distinct splitting pattern is caused by the strong geminal ¹H-¹⁹F spin-spin coupling (J ≈ 47 Hz), which serves as an unequivocal self-validating marker of a successful fluorination/alkylation event.
Workflow for the synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride.
References
-
ChemicalBook. "4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride | 1220036-72-5". chemicalbook.com. 1
-
Hankosky, E. R., et al. (2017). "Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2". UKnowledge / Bioorganic & Medicinal Chemistry Letters. 4
-
Hankosky, E. R., et al. (2017). "Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 (Extended)". UKnowledge. 5
-
Alfa Chemistry. "A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials". alfa-chemistry.com. 6
-
Liu, P., et al. (2007). "Discovery of N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide, a Cannabinoid-1 Receptor Positron Emission Tomography Tracer Suitable for Clinical Use". ACS Publications.7
-
"Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors". RSC Publishing. 2
-
"Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging". ACS Publications. 3
-
"Fluorine-18 labelled building blocks for PET tracer synthesis". RSC Publishing.8
-
Kim, D.-Y., et al. (2012). "Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging". OSTI.GOV. 9
-
Kim, D.-Y., et al. (2012). "Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging". PubMed / NIH. 10
Sources
- 1. 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride | 1220036-72-5 [chemicalbook.com]
- 2. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Pot" by Emily R. Hankosky, Shyam R. Joolakanti et al. [uknowledge.uky.edu]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 9. Synthesis of [{sup 18}F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging (Journal Article) | ETDEWEB [osti.gov]
- 10. Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
